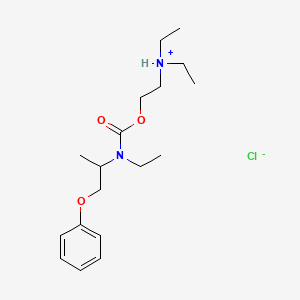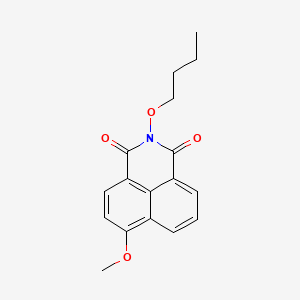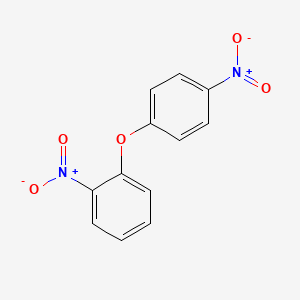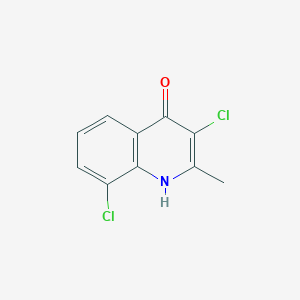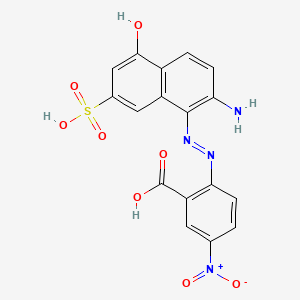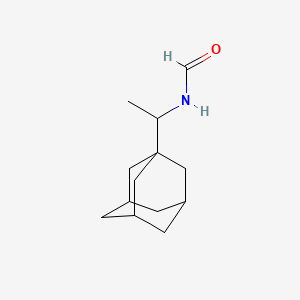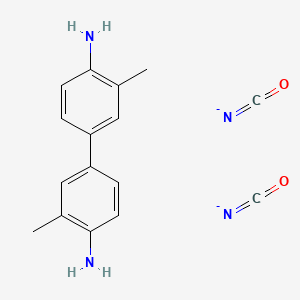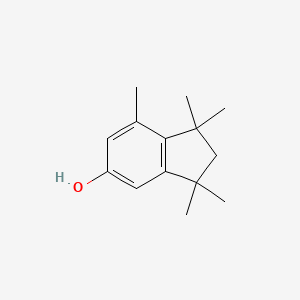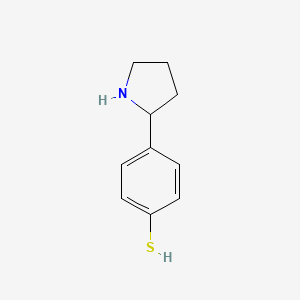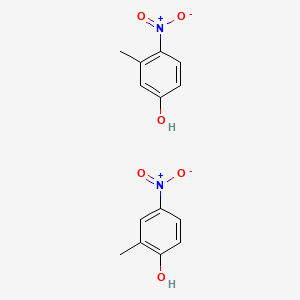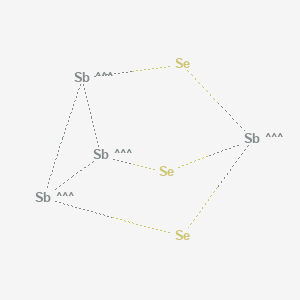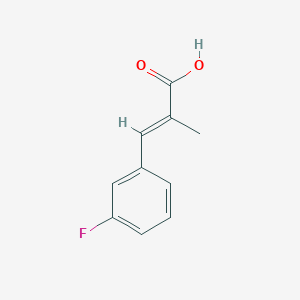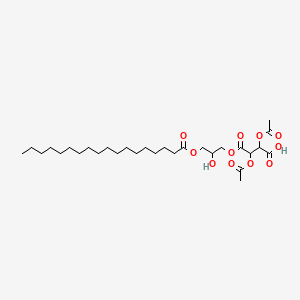
(2-Hydroxy-3-((1-oxooctadecyl)oxy)propyl) hydrogen 2,3-diacetoxysuccinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Hydroxy-3-((1-oxooctadecyl)oxy)propyl) hydrogen 2,3-diacetoxysuccinate is a complex organic compound with the molecular formula C29H50O11 and a molecular weight of 574.7 g/mol. This compound is characterized by its unique structure, which includes a long octadecyl chain and multiple functional groups, making it a subject of interest in various fields of scientific research and industrial applications.
準備方法
The synthesis of (2-Hydroxy-3-((1-oxooctadecyl)oxy)propyl) hydrogen 2,3-diacetoxysuccinate involves multiple steps. The primary synthetic route includes the esterification of succinic acid derivatives with octadecanoyl chloride, followed by the acetylation of hydroxyl groups. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like pyridine to facilitate the esterification and acetylation processes. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
化学反応の分析
(2-Hydroxy-3-((1-oxooctadecyl)oxy)propyl) hydrogen 2,3-diacetoxysuccinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids and ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ester and acetyl groups, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
(2-Hydroxy-3-((1-oxooctadecyl)oxy)propyl) hydrogen 2,3-diacetoxysuccinate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it useful in studying lipid interactions and membrane dynamics.
Industry: It is used in the production of surfactants and emulsifiers, which are essential in various industrial processes.
作用機序
The mechanism of action of (2-Hydroxy-3-((1-oxooctadecyl)oxy)propyl) hydrogen 2,3-diacetoxysuccinate involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with specific proteins, altering their function and activity. The molecular targets and pathways involved include lipid metabolism pathways and membrane-associated proteins .
類似化合物との比較
(2-Hydroxy-3-((1-oxooctadecyl)oxy)propyl) hydrogen 2,3-diacetoxysuccinate can be compared with similar compounds such as:
Glycerol monostearate: Similar in having a long fatty acid chain but lacks the acetoxysuccinate moiety.
Octadecyl succinate: Similar in having the octadecyl chain and succinate group but lacks the hydroxyl and acetyl groups.
Lecithin: A phospholipid with similar amphiphilic properties but a different structural framework. The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and physical properties, making it versatile for various applications.
特性
CAS番号 |
51591-37-8 |
|---|---|
分子式 |
C29H50O11 |
分子量 |
574.7 g/mol |
IUPAC名 |
2,3-diacetyloxy-4-(2-hydroxy-3-octadecanoyloxypropoxy)-4-oxobutanoic acid |
InChI |
InChI=1S/C29H50O11/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(33)37-20-24(32)21-38-29(36)27(40-23(3)31)26(28(34)35)39-22(2)30/h24,26-27,32H,4-21H2,1-3H3,(H,34,35) |
InChIキー |
HEBJIRRQKKTASW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C(C(C(=O)O)OC(=O)C)OC(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


